Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate
Description
Strategic Importance of Cyclopropylamine Moieties in Bioactive Compound Design
The cyclopropylamine group at the 4-position introduces three key advantages:
- Conformational Rigidity : The cyclopropane ring’s planar structure restricts bond rotation, reducing entropy penalties during protein-ligand binding.
- Metabolic Stability : Cyclopropane’s strain energy confers resistance to oxidative metabolism, extending plasma half-lives.
- Stereoelectronic Tuning : The amine’s lone pair interacts with adjacent fluorinated carbons, modulating pKa and hydrogen-bonding capacity.
These properties are exemplified in ChangChem’s piperidine derivatives, where cyclopropylamine-containing compounds like CB-0978 (1-N-Boc-4-(benzylamino)piperidine) exhibit enhanced binding to aminergic GPCRs compared to their non-cyclopropyl analogs. The synthetic versatility of cyclopropylamines is further demonstrated by their incorporation into spirocyclic systems, such as CC-1776 (1’-N-Cbz-5-chlorospiro(indoline-3,4'-piperidine)), which exploit rigid frameworks for selective kinase inhibition.
Table 2: Physicochemical Properties of Benzyl 4-(Cyclopropylamino)-3-Fluoropiperidine-1-Carboxylate
| Property | Value |
|---|---|
| Molecular Weight | 292.35 g/mol |
| Solubility (DMSO) | 10 mM |
| Storage Conditions | Room Temperature |
| Stock Solution Stability | 6 months at -80°C |
The compound’s stability profile enables its use in high-throughput screening assays, where solutions remain viable for 1 month at -20°C. Its benzyl carbamate protecting group offers orthogonal deprotection pathways—hydrogenolysis or acidolysis—for subsequent coupling reactions in multi-step syntheses.
Properties
IUPAC Name |
benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-14-10-19(9-8-15(14)18-13-6-7-13)16(20)21-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXHIMMQMBVVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Sequential Functionalization
Step 1: Fluorination of 4-Hydroxypiperidine
4-Hydroxypiperidine is treated with DAST in dichloromethane at −10°C for 4 hours, yielding 3-fluoro-4-hydroxypiperidine with 85% efficiency.
Step 2: Amination with Cyclopropylamine
The hydroxyl group at position 4 is converted to a mesylate using methanesulfonyl chloride, followed by displacement with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours (yield: 78%).
Step 3: Benzyl Carbamate Formation
The amine is protected with benzyl chloroformate in dichloromethane and triethylamine at 0°C, achieving >95% conversion.
Method B: One-Pot Tandem Reaction
A streamlined approach combines fluorination and amination in a single reactor:
-
Reagents : 4-Hydroxypiperidine, DAST, cyclopropylamine, and Cbz-Cl.
-
Conditions : Sequential addition at −10°C → 25°C over 24 hours.
Catalytic and Reaction Condition Optimization
Fluorination Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DAST | −10 | 85 | 98 |
| Deoxo-Fluor® | 0 | 88 | 97 |
| XtalFluor-E® | 25 | 75 | 95 |
DAST remains preferred for high stereoselectivity, particularly in retaining the trans configuration.
Purification and Characterization Techniques
Chromatographic Methods
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 4.85 (Cbz CH₂), δ 3.45–3.70 (piperidine H-3/H-4), and δ 0.85–1.10 (cyclopropane CH₂).
-
HRMS : [M+H]+ calculated for C₁₆H₂₁FN₂O₂: 293.1604; observed: 293.1606.
Industrial-Scale Production Considerations
Challenges in Scaling
Mitigation Strategies
-
Continuous Flow Reactors : Enable precise temperature control and reduce batch variability (patent CN105693596A).
-
Alternative Oxidants : Replacing Swern oxidation with 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)/NaBr/NaClO eliminates malodorous byproducts.
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Total Yield (%) | 65 | 72 |
| Reaction Time | 36 hours | 24 hours |
| Purification Steps | 3 | 2 |
| Scalability | Moderate | High |
Method B offers superior efficiency for industrial applications, though Method A provides better stereochemical control for research-scale synthesis .
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: These reactions could yield derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Neuropharmacology
Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate has been studied for its interactions with neurotransmitter systems, particularly:
- Dopaminergic Activity : The compound influences dopamine receptor pathways, which are critical in treating disorders such as Parkinson's disease and schizophrenia.
- Serotonergic Modulation : It interacts with serotonin receptors, potentially affecting mood and anxiety levels.
Drug Development
This compound serves as a lead candidate in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic properties:
- Lysine-specific demethylase-1 (LSD1) Inhibition : It has been identified as a potential inhibitor of LSD1, which is significant in the treatment of various cancers, including leukemia .
Chemical Biology
In chemical biology, this compound is utilized to probe biological pathways and understand molecular mechanisms:
- Mechanism of Action : The compound interacts with specific molecular targets in the body, modulating their activity and influencing cellular signaling pathways.
Neurotransmitter Interaction Study
A study assessed the binding affinity of this compound to various neurotransmitter receptors:
- Results : Significant binding was observed to dopamine D2 and serotonin 5-HT2A receptors, suggesting potential use in treating mood disorders and psychosis.
Antitumor Activity Assessment
In vitro experiments demonstrated that the compound inhibited the proliferation of several cancer cell lines:
- Cell Lines Tested : Breast cancer and lung cancer cells.
- Mechanism : Induction of apoptosis via the mitochondrial pathway was noted.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific molecular targets.
Molecular Targets: Investigate receptors, enzymes, or transporters relevant to its function.
Pathways: Explore signaling pathways affected by its interaction.
Comparison with Similar Compounds
Benzyl 4-aminopiperidine-1-carboxylate
- Structural Differences: Lacks the 3-fluoro and cyclopropylamino groups, instead featuring a primary amine at the 4-position.
- Applications : The absence of fluorine and cyclopropyl groups may reduce metabolic stability compared to the target compound, limiting its utility in drug development.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
- Structural Differences: Contains a 3-ethoxy-3-oxopropyl substituent at the 4-position instead of cyclopropylamino-3-fluoro.
- Physical Properties: Reported as a liquid (vs.
Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate
- Structural Differences: Features a hydroxy group and a trifluoropropyl chain at the 4-position, differing significantly in steric and electronic effects compared to the cyclopropylamino-3-fluoro motif.
- Molecular Weight : Higher molecular weight (331.33 g/mol vs. estimated ~290–310 g/mol for the target compound) could impact solubility and diffusion rates.
Abacavir (HIV/FIV Antiviral Agent)
- Functional Group Overlap: Shares a cyclopropylamino group, a critical pharmacophore in antiviral activity. Abacavir’s structure includes a purine ring, whereas the target compound’s piperidine scaffold may offer distinct binding interactions .
- Cytotoxicity: Abacavir exhibits higher cytotoxicity in vitro compared to other nucleoside analogs, suggesting that the cyclopropylamino group in the target compound may require optimization to mitigate similar risks .
Key Comparative Data Table
| Compound Name | Key Substituents | Molecular Formula | Safety Profile | Potential Applications |
|---|---|---|---|---|
| Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate | 4-cyclopropylamino, 3-fluoro | Not provided | Unknown toxicity | Antiviral research (inferred) |
| Benzyl 4-aminopiperidine-1-carboxylate | 4-amino | C13H18N2O2 | Uninvestigated; handle with care | Intermediate synthesis |
| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 4-(3-ethoxy-3-oxopropyl) | Not provided | No known hazards | Chemical synthesis |
| Abacavir | Cyclopropylamino, purine ring | C14H18N6O | High cytotoxicity | FDA-approved antiviral therapy |
Research Implications and Gaps
- Antiviral Potential: The cyclopropylamino group in both Abacavir and the target compound highlights a structural motif warranting further study for antiviral efficacy, though cytotoxicity must be addressed .
- Fluorine Effects: The 3-fluoro substituent in the target compound may enhance metabolic stability compared to non-fluorinated analogs, aligning with trends in medicinal chemistry .
- Safety Data: Limited toxicological data for the target compound necessitate prioritized in vitro cytotoxicity screening to assess viability for in vivo studies.
Biological Activity
Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate, with the molecular formula C16H21FN2O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions are employed using precursors such as 1,5-diaminopentane.
- Introduction of the Fluorine Atom : This is achieved through nucleophilic substitution using fluorinating agents like diethylaminosulfur trifluoride (DAST).
- Attachment of Cyclopropylamino Group : Amination reactions with cyclopropylamine are used to introduce this group.
- Benzylation : The final step involves benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Chemical Reactions
The compound can undergo various reactions, including:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Hydrogenation with catalysts like palladium on carbon.
- Substitution Reactions : Occurring at the benzyl or cyclopropylamino groups with appropriate nucleophiles.
This compound interacts with specific molecular targets, potentially modulating neurotransmitter receptors or enzymes. This modulation influences various cellular signaling pathways, although detailed studies on binding affinities are necessary for a comprehensive understanding.
Pharmacological Activity
Research indicates that this compound may exhibit significant pharmacological effects:
- Antiplasmodial Activity : Preliminary studies suggest potential efficacy against Plasmodium falciparum, the causative agent of malaria, although specific EC50 values remain to be established .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may influence central nervous system pathways, warranting further investigation into its neuropharmacological profile .
Study on Antiplasmodial Activity
A study investigating various derivatives of piperidine compounds found that modifications similar to those in this compound enhanced antiplasmodial activity. The most active derivatives demonstrated low nanomolar potency against P. falciparum strains, indicating a promising therapeutic potential for malaria treatment .
Neuropharmacological Evaluation
In another study focusing on neuropharmacological properties, derivatives similar to this compound were evaluated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. Results showed promising activity without significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Table 1: Summary of Biological Activities
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Piperidine | Cyclization using 1,5-diaminopentane |
| Fluorine Introduction | Nucleophilic substitution with DAST |
| Cyclopropylamino Addition | Amination with cyclopropylamine |
| Benzylation | Benzyl chloride reaction in basic conditions |
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Benzyl 4-(cyclopropylamino)-3-fluoropiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from a piperidine scaffold. Key steps include fluorination at the 3-position and introducing the cyclopropylamino group at the 4-position. Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) to neutralize acidic byproducts. For cyclopropane ring formation, cyclopropylamine derivatives are coupled via nucleophilic substitution or reductive amination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use lab coats to prevent skin exposure .
- Emergency Protocols : For skin contact, wash immediately with soap/water (15+ mins). For eye exposure, irrigate with water for 10–15 mins and consult an ophthalmologist. Avoid inhalation; use fume hoods .
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : Confirm stereochemistry (e.g., ¹⁹F NMR for fluorine environment, ¹H/¹³C NMR for cyclopropylamino and benzyl groups) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]⁺) .
Advanced Research Questions
Q. How can the synthesis be optimized for industrial-scale production while maintaining stereochemical fidelity?
- Methodological Answer : Transition from batch to continuous flow reactors to enhance yield and reduce reaction times. Optimize temperature (e.g., 0–25°C for fluorination) and pressure conditions. Use in-line analytics (e.g., FTIR) for real-time monitoring. Scale-up challenges include managing exothermic reactions—employ jacketed reactors with precise cooling .
Q. What strategies resolve contradictions in hazard classifications between different safety data sheets (SDS)?
- Methodological Answer : Cross-reference SDS from multiple vendors (e.g., BIOSYNTH vs. Combi-Blocks) and prioritize conservative measures. For example, while some SDS classify the compound as non-hazardous, others note skin/eye irritation (Category 2). Conduct in-house toxicity screening (e.g., in vitro assays like EpiDerm™ for skin irritation) and consult regulatory guidelines (REACH, OSHA) .
Q. How does the cyclopropylamino group influence receptor binding compared to amino or halogen-substituted analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Replace cyclopropylamino with amino (unsubstituted) or halogenated groups (e.g., Cl, Br) to assess changes in lipophilicity (logP) and binding affinity.
- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases). Validate via competitive binding assays (e.g., SPR or ITC) .
Q. How can researchers address the lack of ecotoxicological data for environmental risk assessment?
- Methodological Answer :
- Tiered Testing : Begin with in silico models (e.g., ECOSAR, TEST) to predict acute/chronic toxicity. Follow with Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Monitor biodegradability via OECD 301B (CO₂ evolution test) .
Contradiction and Data Gap Analysis
Q. Why do some SDS lack toxicological data, and how should researchers proceed?
- Methodological Answer : Many SDS omit data due to exemption thresholds (e.g., REACH <1 ton/year). Researchers should:
Q. What analytical challenges arise in resolving stereoisomers, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
